Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
Description
Contextualization of Non-Natural Amino Acids in Contemporary Chemical Biology
Non-natural amino acids, also known as non-proteinogenic amino acids, are those that are not among the 20 standard amino acids genetically encoded for protein synthesis in living organisms. cpcscientific.comqyaobio.com These compounds, whether created synthetically or found in nature but not incorporated into proteins, are invaluable in modern chemical biology and drug discovery. cpcscientific.com Their incorporation into peptide chains can lead to molecules with enhanced properties compared to their natural counterparts. qyaobio.com
Key advantages of using non-natural amino acids include:
Increased Stability: Peptides containing non-natural amino acids are often more resistant to degradation by enzymes (proteolysis), which can increase their lifespan (half-life) in biological systems. cpcscientific.comqyaobio.com
Conformational Control: They can be used to create specific shapes and structures (secondary structures like helices and sheets) in peptides, which is crucial for their biological function. jpt.com
Enhanced Activity and Selectivity: By modifying the structure of a peptide with non-natural amino acids, researchers can improve its binding to biological targets, such as receptors, and increase its potency and selectivity. qyaobio.comjpt.com
Molecular Probes: These amino acids can serve as probes to help scientists better understand the functions of biological systems.
The structural diversity offered by non-natural amino acids is virtually limitless, allowing for the creation of vast combinatorial libraries for screening and the development of novel therapeutic peptidomimetics—molecules that mimic the structure and function of natural peptides. cpcscientific.com
Significance of p-Substituted Phenylalanine Derivatives in Peptide Chemistry
Phenylalanine is an aromatic amino acid with a phenyl ring in its side chain. Derivatives of phenylalanine, where a substituent is added to the aromatic ring, are of particular interest in peptide chemistry. The position of this substitution matters, with the para (p) or 4-position being a common site for modification.
Substituting different chemical groups at the para-position of the phenylalanine ring can alter the electronic properties of the ring and introduce new functionalities. peptide.com This modification can significantly influence how a peptide interacts with its biological target. peptide.com For example, the introduction of a group like the aminomethyl group found in Fmoc-4-(Boc-aminomethyl)-L-phenylalanine provides a reactive handle that can be used for further chemical modifications, such as attaching other molecules or creating specific structural features within the peptide. These derivatives are valuable building blocks for developing new drugs and studying peptide-receptor interactions. peptide.com
Overview of this compound as a Versatile Building Block in Synthetic Chemistry
This compound is a highly versatile building block for several reasons:
Orthogonal Protection: As detailed above, the presence of both Fmoc and Boc groups allows for selective deprotection and modification of both the peptide backbone and the side chain. chemimpex.compeptide.com
Functional Handle: The aminomethyl group on the side chain, once deprotected by removing the Boc group, provides a primary amine. This amine can be used for various purposes, such as creating branched peptides, attaching labels (like fluorescent dyes or biotin), or conjugating the peptide to other molecules like drugs or imaging agents (bioconjugation). chemimpex.comchemimpex.comchemimpex.com
Peptide and Peptidomimetic Synthesis: It is widely used in SPPS to create custom peptides, cyclic peptides, and peptidomimetics with specific biological functions. americanchemicalsuppliers.com
Drug Development: The unique structure of this compound aids in the design of peptide-based therapeutics. chemimpex.comchemimpex.com By incorporating this amino acid, researchers can enhance the stability, bioactivity, and targeting capabilities of peptide drugs, including those for cancer therapeutics. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Fmoc 4 Boc Aminomethyl L Phenylalanine in Complex Biomolecule Construction and Chemical Biology
Role in the Synthesis of Advanced Peptide Constructs
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is instrumental in the solid-phase peptide synthesis (SPPS) of intricate peptide architectures. americanchemicalsuppliers.com Its structure allows for the creation of custom peptide sequences with tailored properties, finding applications in drug development and fundamental biological research. chemimpex.com
Design and Synthesis of Peptides with Enhanced Conformational Stability
The incorporation of unnatural amino acids with constrained geometries is a well-established strategy for enhancing the conformational stability of peptides. While direct studies detailing the use of this compound for this specific purpose are not extensively documented in currently available literature, its structural framework provides a basis for introducing conformational constraints. The aminomethylphenyl moiety can influence the peptide backbone's rotational freedom, potentially favoring specific secondary structures like β-turns or helical folds. Such conformational rigidity is crucial for improving receptor binding affinity and increasing resistance to proteolytic degradation. The synthesis of conformationally stable peptides through the inclusion of constrained amino acid mimics is a key strategy for enhancing biological activity and selectivity. iris-biotech.de
Production of Complex Peptide Libraries for High-Throughput Screening
The "split-and-pool" synthesis method is a powerful technique in combinatorial chemistry for the generation of vast one-bead-one-compound (OBOC) peptide libraries. nih.gov This high-throughput approach allows for the creation of millions to trillions of unique peptide sequences for screening against biological targets. nih.gov The Fmoc-based SPPS chemistry is central to this process, and building blocks like this compound are readily incorporated. nih.gov
The side chain of this amino acid, after deprotection of the Boc group, presents a primary amine that can be further functionalized, adding another layer of diversity to the peptide library. This allows for the creation of libraries with complex, branched structures or for the attachment of various chemical reporters or tags. The ability to generate and screen such diverse libraries is critical for the discovery of novel peptide-based therapeutics.
| Library Synthesis Parameter | Description |
| Synthesis Method | Split-and-pool solid-phase peptide synthesis |
| Solid Support | TentaGel S NH2 resin |
| Key Building Block | Fmoc-amino acids, including functionalized derivatives |
| Coupling Reagents | HBTU/HOBt/DIEA or HATU |
| Diversity Generation | Random incorporation of a variety of amino acids at multiple positions |
This interactive table summarizes key parameters in the construction of complex peptide libraries.
Integration into Peptidomimetic Scaffolds for Biological Investigations
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov this compound is a valuable building block in the synthesis of peptidomimetics. americanchemicalsuppliers.com The aminomethyl group on the phenyl ring provides a versatile handle for creating non-peptidic linkages, allowing for the construction of novel scaffolds that can mimic the spatial arrangement of critical amino acid side chains.
For instance, this modified phenylalanine can be incorporated into cyclic peptides or other constrained structures to mimic the bioactive conformation of a peptide ligand. americanchemicalsuppliers.com Such peptidomimetics are instrumental in probing receptor-ligand interactions and have led to the development of novel therapeutic candidates. In one study, novel phenylalanine-containing peptidomimetics were synthesized using the Ugi four-component reaction and investigated as potential HIV-1 capsid binders. nih.gov
Contributions to Protein Engineering and Functional Modulation Studies
The ability to introduce unnatural amino acids into proteins at specific sites opens up new avenues for studying protein function and engineering novel protein-based tools and therapeutics.
Site-Specific Incorporation of Unnatural Amino Acids for Functional Probing
The genetic encoding of unnatural amino acids allows for their precise insertion into a protein's primary sequence in response to a nonsense codon. This technique enables the introduction of biophysical probes, such as fluorescent labels or heavy atoms, at any desired position within a protein. nih.govnih.gov These probes can then be used to study protein structure, dynamics, and interactions with other molecules. nih.gov
Methodologies for Introducing Novel Functionalities into Peptide and Protein Systems
The unique chemical functionality of the aminomethyl side chain of 4-(aminomethyl)-L-phenylalanine, accessible after deprotection of the Boc group, provides a platform for introducing novel functionalities into peptides and proteins. This is particularly relevant in the field of bioconjugation, where peptides can be linked to other molecules like drugs or imaging agents. chemimpex.com
The primary amine on the side chain can be selectively modified using a variety of chemical reactions, allowing for the attachment of a wide range of moieties. This enables the creation of antibody-drug conjugates, targeted imaging agents, and other sophisticated biomolecular constructs. The ability to introduce such novel functionalities with high precision is a testament to the versatility of this unnatural amino acid in advancing chemical biology and drug discovery. The incorporation of azido-modified unnatural amino acids, for example, allows for the use of "click chemistry" to attach various functionalities to proteins. rsc.org
Utility in Bioconjugation and Probe Development for Chemical Biology Research
The strategic placement of a Boc-protected primary amine on the phenyl ring makes this compound an exceptional tool for bioconjugation and the development of molecular probes. chemimpex.com This functionality allows for the covalent attachment of peptides to other molecules or surfaces after the main peptide chain has been assembled. chemimpex.comchemimpex.com
The core utility of this compound in bioconjugation lies in its orthogonally protected side chain. During solid-phase peptide synthesis (SPPS), the Fmoc group is repeatedly removed to allow for the elongation of the peptide chain. cymitquimica.com The Boc group on the phenylalanine side chain, however, remains intact. Once the peptide synthesis is complete, the Boc group can be selectively removed under acidic conditions to expose a primary amine.
This newly exposed amine serves as a chemical handle for a variety of conjugation chemistries. It can be used to:
Immobilize peptides onto surfaces: The amine can react with activated surfaces (e.g., NHS-ester coated plates or beads) to create peptide-functionalized materials for use in diagnostics or as research tools. chemimpex.com
Attach imaging agents: Fluorophores, radiolabels, or other imaging agents can be covalently linked to the peptide to create probes for tracking biological processes. chemimpex.com
Link to drug molecules: The peptide can be conjugated to a small molecule drug, forming a peptide-drug conjugate. chemimpex.com
Understanding how ligands bind to their receptors is fundamental to drug discovery. This compound is instrumental in creating sophisticated molecular tools to probe these interactions. The side-chain amine can be used as an attachment point for various tags without significantly altering the peptide's primary sequence, which is often crucial for receptor recognition.
For example, researchers can synthesize a bioactive peptide and then use the side chain of the incorporated 4-(aminomethyl)-L-phenylalanine residue to attach:
Photoaffinity labels: These groups can be activated by light to form a covalent bond with the receptor, allowing for the identification of binding sites.
Biotin tags: Biotinylation of a peptide ligand allows for its detection and purification using streptavidin-based affinity chromatography.
Fluorescent probes: Attaching a fluorophore enables the use of techniques like Fluorescence Resonance Energy Transfer (FRET) to study binding kinetics and conformational changes in real-time.
The compound's structure is particularly valuable in designing peptide-based drugs that target specific receptors in the body. chemimpex.comchemimpex.com
Development of Advanced Therapeutic Building Blocks
Beyond its use in research tools, this compound is a key component in the development of next-generation peptide-based therapeutics. chemimpex.com Its structure allows for precise modifications that can enhance the pharmacological properties of a peptide.
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. Peptides are excellent targeting moieties due to their high specificity for certain cell surface receptors. This compound serves as a linchpin in constructing these systems. chemimpex.comchemimpex.com
The side-chain amine can be used to conjugate a cytotoxic drug to a tumor-targeting peptide. chemimpex.com This creates a peptide-drug conjugate (PDC) that selectively delivers the payload to cancer cells, sparing healthy tissue. The versatility of the aminomethyl handle allows for the attachment of various linkers, which can be designed to release the drug only after the PDC has been internalized by the target cell. This approach is central to creating more effective and less toxic therapies. chemimpex.comchemimpex.com
The properties of a peptide, such as its stability, solubility, and bioactivity, can be fine-tuned by modifying its structure. chemimpex.com this compound provides a convenient site for such modifications. For instance, the attachment of polyethylene (B3416737) glycol (PEG) chains to the side-chain amine—a process known as PEGylation—can increase the peptide's hydrodynamic radius. This modification can protect the peptide from renal clearance and enzymatic degradation, thereby extending its half-life in circulation.
Furthermore, the introduction of specific functional groups can alter the peptide's binding affinity or selectivity for its target receptor. chemimpex.com The ability to make these precise changes after the main peptide has been synthesized is a significant advantage offered by this versatile building block. chemimpex.com
Research in Neuroscience and Neuropeptide Analogs
Neuropeptides are a diverse class of signaling molecules in the nervous system that modulate a wide range of physiological processes. Studying their function and developing analogs with therapeutic potential is a major focus of neuroscience research. The D-isomer of the compound, Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, is particularly noted for its role in studying neuropeptides and understanding neurological pathways. chemimpex.com
By incorporating 4-(aminomethyl)-L-phenylalanine or its D-isomer into a neuropeptide sequence, researchers can create analogs with altered properties. chemimpex.com For example:
Increased Stability: Replacing a natural L-amino acid with a D-amino acid can make the peptide resistant to degradation by proteases, which is a significant challenge in developing peptide-based drugs for the central nervous system.
Probing Structure-Activity Relationships: The side chain can be modified with different groups to systematically investigate which parts of the neuropeptide are essential for its activity.
Development of Receptor-Specific Ligands: By creating a library of analogs with different modifications, researchers can identify ligands that are highly selective for a specific subtype of neuropeptide receptor, which is crucial for developing targeted therapies for neurological and neuropsychiatric disorders.
Table 2: Applications of this compound
| Application Area | Specific Use | Research Goal |
|---|---|---|
| Bioconjugation | Covalent attachment of peptides to surfaces or molecules. chemimpex.comchemimpex.com | Creation of diagnostic tools, immobilized enzymes, and functionalized materials. |
| Probe Development | Synthesis of fluorescently labeled or biotinylated peptides. | Studying receptor-ligand interactions, cellular imaging, and protein purification. |
| Targeted Therapeutics | Construction of peptide-drug conjugates (PDCs). chemimpex.comchemimpex.com | Selective delivery of cytotoxic agents to cancer cells, reducing systemic toxicity. |
| Pharmacology | Modification of peptides (e.g., PEGylation). | Enhancing drug stability, solubility, and circulation half-life. |
| Neuroscience | Synthesis of neuropeptide analogs. chemimpex.com | Investigating neurological pathways and developing treatments for neurodegenerative diseases. |
Analytical and Spectroscopic Characterization Methodologies for Fmoc 4 Boc Aminomethyl L Phenylalanine and Its Products
Chromatographic Purity Assessment Techniques
Chromatographic methods are indispensable for determining the purity of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine and for identifying and quantifying any related impurities. High-Performance Liquid Chromatography (HPLC) is the most prominent of these techniques.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids. This technique separates compounds based on their hydrophobicity. For this compound, a C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous solvent (often containing an acid modifier like trifluoroacetic acid, TFA) and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to ensure the separation of the main compound from any impurities.
The purity of commercially available this compound is generally specified to be greater than or equal to 98% as determined by HPLC. chemimpex.comamericanchemicalsuppliers.com Detection is typically performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs light at specific wavelengths, commonly 260 nm.
Table 1: Typical HPLC Parameters for Purity Assessment
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 260 nm |
| Expected Purity | ≥ 98% |
Advanced Separation Methods for Related Impurities
The synthesis of Fmoc-amino acids can lead to the formation of several predictable impurities. These can include dipeptides, resulting from the reaction of the Fmoc-amino acid with an unreacted amino acid, and byproducts from the Fmoc-protection reaction itself, such as β-alanine derivatives. Furthermore, traces of the free amino acid can lead to the insertion of multiple amino acid units during peptide synthesis.
Advanced HPLC methods, including the use of high-resolution columns and optimized gradient profiles, are employed to separate these closely related impurities from the main compound peak. Chiral HPLC is also a critical technique to ensure the enantiomeric purity of the L-phenylalanine derivative, as the presence of the D-isomer can have significant impacts on the biological activity of the final peptide. Polysaccharide-based chiral stationary phases are often effective for the enantioseparation of Fmoc-amino acids.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopysigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of a compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to confirm the identity and structure of this compound.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorenyl and phenyl groups, typically in the range of 7.0-8.0 ppm. The protons of the aminomethyl bridge and the alpha- and beta-protons of the phenylalanine backbone would appear in the more upfield region of the spectrum. The nine equivalent protons of the tert-butyl group of the Boc protector would give a characteristic singlet peak around 1.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the carboxylic acid and the two carbamate (B1207046) groups, as well as for the numerous aromatic and aliphatic carbons.
For comparison, the published ¹H NMR data for the parent compound, Fmoc-L-phenylalanine, shows aromatic protons between 7.21 and 7.89 ppm and aliphatic protons between 2.88 and 4.22 ppm. chemicalbook.com The presence of the Boc-aminomethyl substituent at the 4-position of the phenyl ring in this compound would lead to predictable changes in the chemical shifts of the phenyl protons and carbons.
Table 2: Expected ¹H NMR Chemical Shift Regions for this compound
| Protons | Expected Chemical Shift (ppm) |
| Aromatic (Fmoc and Phenyl rings) | 7.0 - 8.0 |
| Alpha-CH (Phenylalanine) | ~4.5 |
| Beta-CH₂ (Phenylalanine) | ~3.0 |
| Aminomethyl-CH₂ | ~4.3 |
| Boc (tert-butyl) | ~1.4 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., LC-MS, UPLC)scbt.com
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The compound has a molecular formula of C₃₀H₃₂N₂O₆ and a molecular weight of approximately 516.6 g/mol . americanchemicalsuppliers.comscbt.com
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are commonly used. Electrospray ionization (ESI) is a soft ionization technique frequently employed for these analyses, as it minimizes fragmentation of the parent molecule, allowing for the clear observation of the molecular ion.
In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented to provide information about the compound's structure. The fragmentation of Fmoc-protected amino acids typically follows predictable pathways. Common fragmentation patterns include:
Loss of the Boc group (-100 Da).
Cleavage of the Fmoc group, often observed as a characteristic fragment at m/z 178 or 179, corresponding to dibenzofulvene.
Loss of CO₂ from the carboxylic acid group (-44 Da).
The specific fragmentation pattern of this compound would provide definitive confirmation of its structure by showing fragments corresponding to the different components of the molecule.
Table 3: Key Molecular Ions in Mass Spectrometry
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecular Ion | ~517.6 |
| [M+Na]⁺ | Sodiated Molecular Ion | ~539.6 |
| [M-Boc+H]⁺ | Loss of the Boc group | ~417.5 |
| [Fmoc-CH₂]⁺ | Dibenzofulvene fragment | ~179.1 |
Optical Rotation Measurements for Chiral Puritychemimpex.com
The stereochemistry of amino acid derivatives is crucial for the synthesis of biologically active peptides. Optical rotation is a key measure of the chiral purity of this compound, ensuring that the L-enantiomer is predominant. The specific rotation is measured using a polarimeter, and the value is dependent on the solvent, concentration, temperature, and the wavelength of the light used.
Reported specific rotation values for this compound vary depending on the analytical conditions. For instance, a specific rotation of [α]D²⁰ = -19 ± 2° has been reported for a solution in dimethylformamide (DMF) at a concentration of c=1. chemimpex.com Another source reports a value of [α]D²⁵ = 40 ± 2° in chloroform (B151607) (CHCl₃) at the same concentration. These measurements are critical for quality control to confirm the enantiomeric integrity of the material.
Table 4: Reported Optical Rotation Values
| Solvent | Temperature (°C) | Concentration (c) | Specific Rotation ([α]) |
| DMF | 20 | 1 | -19 ± 2° |
| CHCl₃ | 25 | 1 | 40 ± 2° |
Emerging Research Directions and Future Perspectives for Fmoc 4 Boc Aminomethyl L Phenylalanine
Computational Chemistry and Molecular Modeling in Peptide Design
Recent advancements in computational chemistry are providing new opportunities for the rational design of peptides. nih.gov These computational methods are being used to predict complex structures, as well as thermodynamic and kinetic properties of peptides, paving the way for robust peptide design pipelines. nih.gov The incorporation of non-canonical amino acids like 4-(aminomethyl)-L-phenylalanine is a key strategy in this field.
Molecular modeling and computational design are being employed to stabilize peptide macrocycles in conformations that are conducive to binding with therapeutic targets. nih.gov In one study, computational methods were used to design peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1), an antibiotic resistance factor. nih.gov The design process incorporated several non-canonical side chains, and many design trajectories converged to include 2-aminomethyl-L-phenylalanine at specific positions to create hydrophobic contacts within the peptide structure. nih.gov Although this study used the 2-aminomethyl isomer, the principles of using computational modeling to guide the placement of such functionalized amino acids are directly applicable to the 4-(aminomethyl) variant.
Table 1: Computational Approaches in Peptide Design
| Computational Method | Application in Peptide Design with Non-Canonical Amino Acids | Relevance for 4-(Aminomethyl)-L-phenylalanine |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of peptides to understand conformational flexibility and stability. nih.gov | Predicting how the aminomethyl side chain affects peptide folding and interaction with target molecules. |
| Rosetta Energy Function | Optimizing peptide sequences to favor a binding-competent conformation for a specific target. nih.gov | Designing peptides where the 4-(aminomethyl)-L-phenylalanine residue is strategically placed to enhance binding affinity and specificity. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms to understand peptide reactivity. | Modeling the reactivity of the aminomethyl group for subsequent derivatization or conjugation. |
| Time-Dependent Density Functional Theory (TD-DFT) | Exploring the low-lying excited states of peptide chains to understand their photochemical properties. mdpi.com | Assessing the impact of the 4-(aminomethyl)-L-phenylalanine residue on the photophysical characteristics of a peptide. |
Integration with Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This approach is gaining traction in peptide synthesis to overcome some of the limitations of purely chemical methods, such as the use of harsh reagents and the potential for side reactions. While specific examples detailing the use of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in chemoenzymatic protocols are not yet widespread in the literature, the principles of this methodology suggest a promising future direction.
Enzymes like proteases can be used in reverse (kinetically controlled synthesis) to form peptide bonds. This process is highly specific and occurs under mild conditions. The incorporation of unnatural amino acids is a key area of research in this field. The structure of 4-(aminomethyl)-L-phenylalanine, with its distinct side chain, would be a subject of interest for enzymatic recognition and incorporation into a growing peptide chain. Researchers would need to investigate the substrate specificity of various enzymes to determine which ones can efficiently recognize and couple this modified amino acid.
Another chemoenzymatic approach involves the use of ligases to join peptide fragments together. A peptide containing 4-(aminomethyl)-L-phenylalanine could be synthesized using standard SPPS, and then enzymatic ligation could be used to connect it to another peptide segment or a protein. This would be particularly useful for the synthesis of large, complex proteins with site-specific modifications.
Exploration of Novel Derivatization and Functionalization Strategies
The primary amine on the side chain of 4-(aminomethyl)-L-phenylalanine, protected by the Boc group, is a key site for novel derivatization and functionalization. After the peptide is synthesized and the Boc group is selectively removed, this amine becomes a handle for a wide range of chemical modifications.
This post-synthesis modification allows for the introduction of various functionalities, including:
Bioconjugation: The amine can be used to attach other molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to enhance therapeutic properties. chemimpex.comchemimpex.com
Fluorescent Labeling: Fluorophores can be attached to the side chain for use in diagnostic assays or to study peptide localization and trafficking in non-clinical research settings.
Cross-linking: The amine can be used to create covalent cross-links within a peptide or between peptides to form stabilized structures, such as stapled peptides.
Introduction of Post-Translational Modification Mimics: The aminomethyl group can be modified to mimic natural post-translational modifications, which can be valuable for studying protein function and signaling pathways.
Chemical derivatization is also a powerful tool in analytical methods for amino-containing compounds. nih.gov Novel derivatization reagents are being developed to enhance detection sensitivity and separation in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov While not a direct therapeutic application, these techniques are crucial for the characterization and quality control of peptides containing 4-(aminomethyl)-L-phenylalanine.
Table 2: Potential Functionalization Strategies for the 4-(Aminomethyl) Side Chain
| Functionalization Strategy | Reagent/Method | Potential Application |
| Acylation | Activated carboxylic acids (e.g., NHS esters) | Attachment of small molecules, biotin, or fatty acids for altered pharmacokinetic properties. |
| Reductive Amination | Aldehydes or ketones with a reducing agent | Conjugation to carbohydrate moieties or other carbonyl-containing molecules. |
| Sulfonylation | Sulfonyl chlorides | Introduction of sulfonamide groups to modulate solubility and binding properties. |
| Isothiocyanate Coupling | Isothiocyanates | Attachment of fluorescent dyes (e.g., FITC) or chelating agents for radiolabeling. |
Expanding the Scope of this compound in Biopharmaceutical Research (non-clinical)
The unique properties of this compound make it a valuable building block in various areas of non-clinical biopharmaceutical research. chemimpex.com Its incorporation into peptides can lead to novel therapeutic candidates and research tools. chemimpex.comamericanchemicalsuppliers.com
One major area of application is in the development of peptide-based therapeutics that target specific biological pathways. chemimpex.com The ability to functionalize the side chain allows for the fine-tuning of a peptide's activity, stability, and pharmacokinetic profile. For example, modifying the side chain can enhance binding to a target receptor or increase resistance to proteolytic degradation. The incorporation of D-amino acid versions, such as Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, can further enhance the stability and bioactivity of the resulting peptides. chemimpex.com
This amino acid derivative is also useful in the creation of custom peptide libraries for screening potential drug candidates. chemimpex.com By incorporating 4-(aminomethyl)-L-phenylalanine at various positions in a peptide sequence and then functionalizing the side chain with different groups, a diverse library of related peptides can be generated. These libraries can then be screened for binding to a target of interest, accelerating the discovery of new lead compounds.
Furthermore, this compound plays a role in protein engineering, where it can be used to modify proteins to study their functions and interactions. chemimpex.com This can provide insights that lead to advancements in biotechnology and synthetic biology. chemimpex.com For instance, introducing this unnatural amino acid can create a specific site for bioconjugation on a protein's surface.
Table 3: Applications in Non-Clinical Biopharmaceutical Research
| Research Area | Specific Application of this compound |
| Peptide Drug Discovery | Synthesis of peptide analogs with enhanced stability and receptor affinity. univie.ac.at |
| Targeted Drug Delivery | Use as a linker to conjugate cytotoxic drugs to cell-targeting peptides. chemimpex.com |
| Diagnostic Agents | Incorporation into peptides that are then labeled with imaging agents for disease detection. |
| Protein-Protein Interaction Modulators | Design of stapled or constrained peptides that can disrupt disease-related protein interactions. |
| Cancer Therapeutics Research | Development of peptide inhibitors that can selectively target cancer cells. chemimpex.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Fmoc-4-(Boc-aminomethyl)-L-phenylalanine?
- Methodological Answer : The synthesis typically involves coupling Fmoc-protected amino acids with Boc-aminomethyl-L-phenylalanine using carbodiimide-based reagents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are common coupling agents in the presence of a base like N,N-diisopropylethylamine (DIEA). Reaction conditions include dissolution in anhydrous dichloromethane or DMF, cooling to 0°C, and stirring overnight . Post-synthesis, purification via silica gel chromatography (using solvents like cyclohexane/ethyl acetate) or preparative HPLC is recommended to isolate the product .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store the compound in a sealed, moisture-free container at 2–8°C to prevent hydrolysis of the Fmoc/Boc groups. Avoid exposure to light, as UV radiation can degrade aromatic side chains. Stability tests for analogous Fmoc-protected phenylalanine derivatives show decomposition rates increase significantly above 25°C .
Q. What analytical techniques are used to confirm purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment (>95% by peak area) .
- NMR : Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and Boc tert-butyl group (δ 1.4 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 443.53 for C28H29NO4) via ESI-MS .
Advanced Research Questions
Q. How does the Boc-aminomethyl group influence peptide conformation during solid-phase synthesis?
- Methodological Answer : The bulky Boc-aminomethyl side chain introduces steric hindrance, potentially altering peptide backbone flexibility. Comparative studies on Fmoc-Pro derivatives show that substituents at the 4-position can stabilize polyproline II (PPII) helices or β-sheet structures depending on steric and electronic effects. Use circular dichroism (CD) or X-ray crystallography to analyze conformational changes in model peptides .
Q. What strategies mitigate side reactions during Boc/Fmoc deprotection?
- Methodological Answer :
- Boc Removal : Use 20–50% trifluoroacetic acid (TFA) in dichloromethane with scavengers (e.g., triisopropylsilane) to prevent carbocation-mediated side reactions.
- Fmoc Removal : Treat with 20% piperidine in DMF for 10–30 minutes, ensuring complete removal via HPLC monitoring. For acid-sensitive sequences, employ milder bases like DBU (1,8-diazabicycloundec-7-ene) .
Q. How can crystallization conditions be optimized to obtain anhydrous forms of phenylalanine derivatives?
- Methodological Answer : Adjust supersaturation by cooling from 65°C to 38°C at a controlled rate (~1°C/min). Additives like L-tyrosine (0.5–1.0 wt%) can inhibit hydrate formation. Monitor polymorphic transitions via in-situ Raman spectroscopy or XRPD (X-ray powder diffraction) .
Contradictions and Troubleshooting
- Synthesis Yield Variability : Lower yields (<40%) in coupling steps may arise from insufficient activation of carboxyl groups. Pre-activate the carboxylic acid with EDC/HOBt for 10 minutes before adding the amine component .
- Hydrate Formation : If crystallization yields undesired hydrates, use anti-solvents like ethyl acetate or reduce cooling rates to favor anhydrous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
